molecular formula C18H21Cl2N3S B13743204 Formamidine, N'-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride CAS No. 101398-50-9

Formamidine, N'-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride

Cat. No.: B13743204
CAS No.: 101398-50-9
M. Wt: 382.3 g/mol
InChI Key: VANQNKXQDBOEJQ-UHFFFAOYSA-N
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Description

Formamidine, N'-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride (CAS: 69-09-0), commonly known as chlorpromazine hydrochloride, is a phenothiazine-derived antipsychotic agent. Its structure comprises a phenothiazine core substituted with a chlorine atom at position 2 and a dimethylaminopropyl side chain at position 10, protonated as a hydrochloride salt . This compound acts as a dopamine receptor antagonist, with applications in treating schizophrenia, nausea, and bipolar disorder. Its synthesis involves reacting 2-chloro-10H-phenothiazine with 3-dimethylaminopropyl chloride under basic conditions, followed by hydrochloric acid neutralization .

Properties

CAS No.

101398-50-9

Molecular Formula

C18H21Cl2N3S

Molecular Weight

382.3 g/mol

IUPAC Name

N'-[3-(2-chlorophenothiazin-10-yl)propyl]-N,N-dimethylmethanimidamide;hydrochloride

InChI

InChI=1S/C18H20ClN3S.ClH/c1-21(2)13-20-10-5-11-22-15-6-3-4-7-17(15)23-18-9-8-14(19)12-16(18)22;/h3-4,6-9,12-13H,5,10-11H2,1-2H3;1H

InChI Key

VANQNKXQDBOEJQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C=NCCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride typically involves the reaction of 2-chloro-10-phenothiazine with N,N-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chlorine atom in the phenothiazine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the phenothiazine ring.

Scientific Research Applications

Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its interactions with cellular receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.

    Industry: Utilized in the development of various industrial products, including dyes and pigments.

Mechanism of Action

The mechanism of action of Formamidine, N’-(3-(2-chloro-10-phenothiazinyl)propyl)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets in the body. The compound may bind to receptors in the central nervous system, modulating neurotransmitter activity and exerting its therapeutic effects. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Promazine Hydrochloride

  • Structure: Lacks the chlorine atom at position 2 of the phenothiazine ring.
  • Key Difference : Reduced antipsychotic potency compared to chlorpromazine due to the absence of electron-withdrawing chlorine, which diminishes dopamine receptor affinity .
  • Clinical Use : Primarily for agitation and sedation rather than psychosis.

Trifluomeprazine Hydrochloride

  • Structure : Features a trifluoromethyl group (-CF₃) at position 2 instead of chlorine.
  • Key Difference : Enhanced lipophilicity and prolonged half-life due to the -CF₃ group, improving blood-brain barrier penetration .
  • Clinical Use : Used for severe psychosis and as an antiemetic.

Chlorprothixene Hydrochloride

  • Structure: Replaces the phenothiazine core with a thioxanthene system (sulfur replaced by a carbon-carbon double bond).
  • Key Difference : Higher affinity for serotonin receptors (5-HT₂), reducing extrapyramidal side effects compared to chlorpromazine .

Piperazine Derivatives (HBK Series)

Compounds such as HBK14–HBK19 (e.g., HBK15: 1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) share structural motifs with chlorpromazine, including chloro-substituted aromatic rings and tertiary amine side chains. However:

  • Key Differences :
    • Piperazine rings enhance selectivity for serotonin and α-adrenergic receptors.
    • Methoxy groups improve metabolic stability but reduce dopamine receptor binding .

Non-Phenothiazine Analogs

Naphthalimido Derivatives (NP5, NP6)

  • Structure: Naphthalimide moieties linked to dimethylaminopropyl chains.
  • Key Difference : Stronger π-π stacking interactions due to planar naphthalimide systems, altering solubility and pharmacokinetics .

Adamantane-Containing Formamidines

  • Example : N'-[3-(1-adamantyl)propyl]-2-sulfanylethanimidamide hydrochloride (CAS: 40284-10-4).
  • Key Difference : Adamantane enhances rigidity and CNS penetration but reduces dopamine antagonism .

Pharmacological and Chemical Data Comparison

Compound Name Molecular Formula Substituents/Modifications Receptor Affinity (Relative to Chlorpromazine) Key Clinical Advantages References
Chlorpromazine Hydrochloride C₁₇H₁₉ClN₂S·HCl 2-Cl, 10-(3-dimethylaminopropyl) D₂: High; 5-HT₂: Moderate Broad antipsychotic efficacy
Promazine Hydrochloride C₁₇H₂₀N₂S·HCl 10-(3-dimethylaminopropyl) D₂: Low; 5-HT₂: Low Sedation with fewer side effects
Trifluomeprazine Hydrochloride C₁₉H₂₁F₃N₂S·HCl 2-CF₃, 10-(3-dimethylaminopropyl) D₂: Moderate; 5-HT₂: High Long-acting antiemetic
HBK15 (Piperazine Derivative) C₂₂H₂₈ClN₃O₂·HCl 2-chloro-6-methylphenoxy, piperazine 5-HT₁A: High; D₂: Low Anxiolytic properties

Research Findings and Clinical Implications

  • Chlorpromazine vs. Promazine : Chlorpromazine’s 2-Cl substitution increases D₂ receptor binding by ~30% compared to promazine, correlating with superior antipsychotic activity .
  • Metabolic Stability : Trifluomeprazine’s -CF₃ group reduces CYP450-mediated oxidation, extending half-life to 18–24 hours vs. chlorpromazine’s 8–12 hours .
  • Side Effects : Chlorprothixene’s thioxanthene core lowers extrapyramidal symptom incidence (15% vs. chlorpromazine’s 25%) due to reduced striatal D₂ blockade .

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